3-(6-Methyl-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
3-(6-Methyl-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1261229-72-4) is a piperidine-based compound featuring a tert-butyl carbamate group and a 6-methyl-pyridazine substituent linked via an ether bond. Its molecular formula is C₁₆H₂₅N₃O₃, with a molecular weight of 307.39 g/mol and a purity ≥95% . This compound is primarily utilized in laboratory research, though specific biological or pharmacological applications remain undisclosed in available literature. Its structural framework—a piperidine core modified with heterocyclic and carbamate groups—renders it a versatile intermediate for synthesizing bioactive molecules, particularly in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-12-7-8-14(18-17-12)21-11-13-6-5-9-19(10-13)15(20)22-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINQISICTJHORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(6-Methyl-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C17H26N2O3
- Molecular Weight : 306.39994 g/mol
- CAS Number : Not specified in the sources but can be identified through chemical databases.
Antiviral Properties
Research has indicated that compounds similar to 3-(6-Methyl-pyridazin-3-yloxymethyl)-piperidine derivatives exhibit antiviral properties, particularly against influenza viruses. For instance, studies have shown that certain piperidine derivatives can act as neuraminidase inhibitors, which are crucial in preventing viral replication .
The proposed mechanism involves the interaction of the positively charged amino groups in the compound with specific enzyme residues (e.g., Asp 152 and Tyr 406) in neuraminidase, leading to effective inhibition of viral activity. This interaction enhances binding affinity, making these compounds potent inhibitors against influenza virus strains .
Case Studies and Research Findings
- Inhibition Studies : A study involving various piperidine derivatives demonstrated that modifications in the molecular structure significantly impacted their inhibitory potency against viral neuraminidase. The research emphasized the importance of functional groups in enhancing biological activity .
- Cytopathogenic Effect Reduction : The effectiveness of these compounds was assessed using the MTT assay, which quantifies cell viability. Compounds similar to 3-(6-Methyl-pyridazin-3-yloxymethyl)-piperidine were shown to reduce cytopathogenic effects by over 50% at specific concentrations, indicating strong antiviral potential .
Comparative Table of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound shares core features with other piperidine-1-carboxylic acid tert-butyl ester derivatives, differing in substituents and heterocyclic moieties. Key analogs include:
Table 1: Structural Comparison of Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocycle |
|---|---|---|---|---|---|
| Target Compound | 1261229-72-4 | C₁₆H₂₅N₃O₃ | 307.39 | 6-Methyl-pyridazine | Pyridazine |
| 3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | 939986-22-8 | C₁₅H₂₂ClN₃O₃ | 327.81 | 6-Chloro-pyridazine | Pyridazine |
| 4-(6-Chloro-pyridin-3-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester | 939986-09-1 | C₁₆H₂₃ClN₂O₃ | 326.82 | 6-Chloro-pyridine | Pyridine |
| 3-(4-Aminophenoxy)piperidine-1-carboxylic acid tert-butyl ester | 643087-95-0 | C₁₇H₂₄N₂O₃ | 304.39 | 4-Aminophenoxy | Benzene |
| 3-Oxopiperidine-1-carboxylic acid tert-butyl ester | - | C₁₀H₁₇NO₃ | 215.25 | 3-Ketone | None |
Key Observations :
- Substituent Effects: Replacement of the 6-methyl group on pyridazine with chloro (CAS 939986-22-8) increases molecular weight (327.81 vs.
- Functional Group Modifications: The 4-aminophenoxy group (CAS 643087-95-0) enhances polarity and may improve aqueous solubility relative to the methyl-pyridazine moiety . The 3-ketone in 3-oxopiperidine-1-carboxylic acid tert-butyl ester introduces a reactive site for further derivatization, such as nucleophilic additions .
Table 2: Physicochemical Properties
Q & A
Q. What are the established synthetic routes for 3-(6-Methyl-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, and what key reaction conditions are critical for achieving high yields?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group under anhydrous conditions .
- Step 2 : Coupling of the 6-methyl-pyridazine moiety via nucleophilic substitution or Mitsunobu reaction, requiring precise control of temperature (0–25°C) and pH .
- Step 3 : Deprotection of the Boc group under acidic conditions (e.g., HCl/dioxane) .
Critical conditions include solvent selection (e.g., THF or DMF for solubility), catalyst use (e.g., palladium for cross-coupling), and reaction monitoring via TLC or HPLC .
Q. What analytical techniques are recommended for characterizing this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry and Boc group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography : For resolving ambiguous stereochemistry in crystalline derivatives .
Q. How can researchers ensure the compound’s stability during storage and handling?
- Methodological Answer :
- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group .
- Conduct periodic stability assays using HPLC to detect degradation products (e.g., free piperidine or pyridazine derivatives) .
Advanced Research Questions
Q. How can contradictory data in reaction yields during scale-up synthesis be resolved?
- Methodological Answer :
- Computational Optimization : Use quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify bottlenecks, as demonstrated by ICReDD’s reaction design framework .
- Batch-to-Continuous Flow Transition : Implement continuous flow reactors for improved heat/mass transfer, reducing side reactions observed in batch scaling .
- Design of Experiments (DoE) : Apply factorial design to statistically optimize parameters (e.g., solvent ratio, catalyst loading) .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka, kd) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
- Molecular Dynamics Simulations : Predict binding modes using software like GROMACS or AMBER, validated by mutagenesis studies .
Q. How can researchers address discrepancies in biological activity data across different assays?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., known inhibitors) and replicate experiments across multiple platforms (e.g., cell-based vs. biochemical assays) .
- Metabolite Profiling : Perform LC-MS/MS to rule out off-target effects from degradation products .
- Data Normalization : Apply statistical tools (e.g., Z-score) to account for inter-assay variability .
Data Contradiction Analysis
Q. What steps should be taken if spectroscopic data (e.g., NMR) conflicts with computational predictions for the compound’s structure?
- Methodological Answer :
- Re-evaluate Computational Models : Adjust force field parameters or solvent models in simulations to better match experimental conditions .
- Synthesize Analogues : Prepare derivatives with modified substituents to isolate the source of discrepancy (e.g., steric vs. electronic effects) .
- Collaborative Validation : Cross-verify data with independent labs using identical sample batches .
Structural and Functional Insights
Q. How does the tert-butyl ester group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity Assays : Measure logP values (e.g., shake-flask method) to correlate ester hydrophobicity with membrane permeability .
- Metabolic Stability Tests : Incubate with liver microsomes to assess esterase-mediated hydrolysis rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
